(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-19-8-10-23-15-6-4-12(11-14(15)17(19)21)18-16(20)7-5-13-3-2-9-22-13/h2-7,9,11H,8,10H2,1H3,(H,18,20)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBOTSFSLCMEP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₃
Anticancer Activity
Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and inhibition of cell proliferation in various cancer cell lines.
- Case Studies :
- A study reported that similar compounds showed IC₅₀ values ranging from 21.3 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549, suggesting promising anticancer activity comparable to established chemotherapeutics like doxorubicin .
- Another research highlighted that compounds with structural similarities exhibited significant inhibitory effects on tumor growth in vivo models .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- In Vitro Studies :
- Compounds with furan and oxazepine moieties have demonstrated activity against various bacterial strains. For example, compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- The combination of furan and oxazepine rings is hypothesized to enhance the compound's interaction with microbial targets.
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s key structural motifs include:
- Benzo[f][1,4]oxazepine core : A seven-membered ring with oxygen and nitrogen atoms.
- 4-Methyl substitution : Enhances lipophilicity and steric effects.
Comparisons with analogs are summarized in Table 1:
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects :
- Synthesis Yields: Quinazoline derivatives () show moderate yields (65–75%), while oxazolone-based acrylamides () require optimized reflux conditions in ethanol .
Bioactivity and Structural Similarity
Structural Clustering and Target Affinity :
- Compounds with >70% structural similarity (Tanimoto coefficient) often share bioactivity profiles, as seen with aglaithioduline and SAHA (an HDAC inhibitor) . The furan-2-yl and oxazepine motifs in the target compound may similarly target HDACs or kinases.
- Minor structural changes (e.g., fluorine substitution in 2512 ) significantly alter binding affinities due to interactions with specific enzyme residues .
Table 2. Bioactivity and Structural Similarity Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
